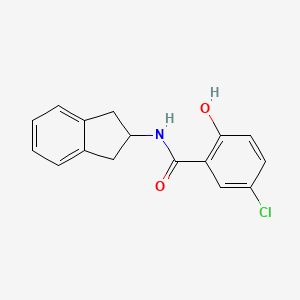
5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide linked to a dihydroindenyl group. The presence of both chloro and hydroxy functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,3-dihydro-1H-indene-2-amine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 5-chloro-2-oxo-N-(2,3-dihydro-1H-inden-2-yl)benzamide, while substitution of the chloro group with an amine could produce 5-amino-2-hydroxy-N-(2,3-dihydro-1H-inden-2-yl)benzamide.
科学研究应用
5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the dihydroindenyl group, making it less versatile in certain reactions.
2-Hydroxy-N-(2,3-dihydro-1H-inden-2-yl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide is unique due to the presence of both chloro and hydroxy functional groups, which enhance its reactivity and potential applications. The combination of these groups with the dihydroindenyl moiety provides a versatile scaffold for further chemical modifications and biological studies.
属性
CAS 编号 |
634184-66-0 |
|---|---|
分子式 |
C16H14ClNO2 |
分子量 |
287.74 g/mol |
IUPAC 名称 |
5-chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H14ClNO2/c17-12-5-6-15(19)14(9-12)16(20)18-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13,19H,7-8H2,(H,18,20) |
InChI 键 |
JETXPPQDBSJLMB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


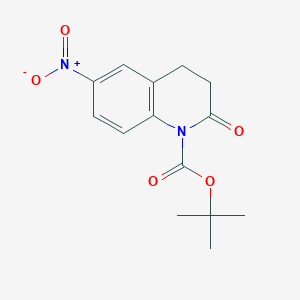
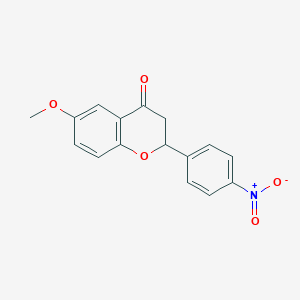
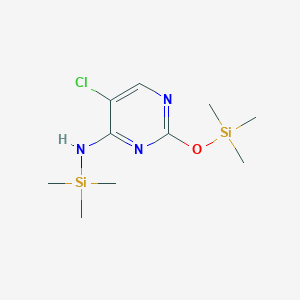
![3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B15063157.png)
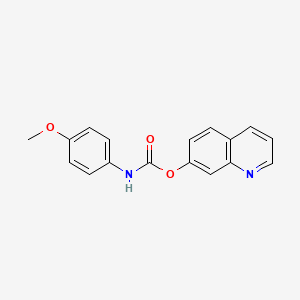

![Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-](/img/structure/B15063173.png)
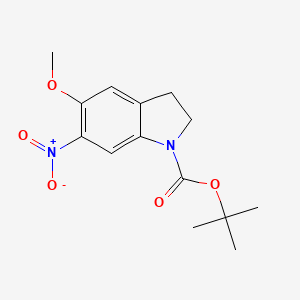
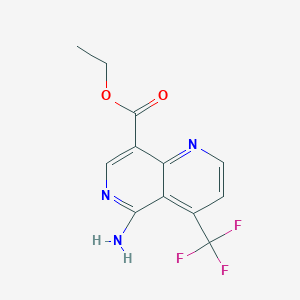
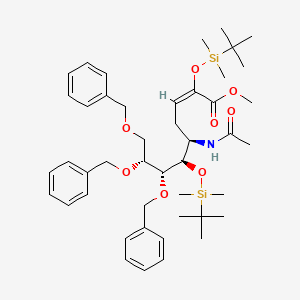
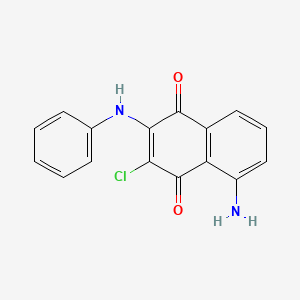
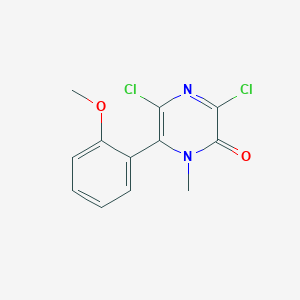
![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)
![4'-(Quinoxalin-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B15063230.png)
